molecular formula C12H14INO3S B2507581 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide CAS No. 898425-51-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide

Cat. No. B2507581
CAS RN: 898425-51-9
M. Wt: 379.21
InChI Key: OLVMYWHXWQZYAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride or benzoic acid with an amine. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone . These methods could potentially be adapted for the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide by choosing suitable starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and in some cases by X-ray crystallography. For example, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined and confirmed by X-ray analysis . The presence of directing groups in these molecules, such as N,O-bidentate groups, suggests that they could be suitable for metal-catalyzed C–H bond functionalization reactions . The molecular structure of the compound would likely exhibit similar characteristics, which could be analyzed using these techniques.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the functionalization of C–H bonds due to the presence of directing groups. The papers do not provide specific reactions for the compound , but they do highlight the potential for metal-catalyzed reactions in similar compounds . Additionally, the formation of different three-dimensional framework structures through hydrogen bonding and other non-covalent interactions is noted in isomeric N-(iodophenyl)nitrobenzamides . These findings suggest that this compound could also form distinct supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with DFT calculations . The compound also exhibited marked inhibition against various cancer cell lines, indicating its potential as an anticancer agent . The physical and chemical properties of this compound, such as solubility, melting point, and biological activity, would need to be determined experimentally, but its structure suggests it may have similar properties to those described in the papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of various chemical compounds with structures similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide. For instance, Skladchikov et al. (2013) investigated the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a compound with a related structure, highlighting its potential in chemical research (Skladchikov, Suponitskii, & Gataullin, 2013).

Catalytic Applications

Pharmacological Research

  • While specific details on this compound were not found, similar compounds have been studied for their pharmacological properties. For instance, Sharma et al. (2021) investigated N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators, demonstrating the potential pharmacological applications of related compounds (Sharma, Lesiak, Aretz, Du, Kumar, Gautam, Alnouti, Dhuria, Chhonker, Weaver, & Hopkins, 2021).

Metal-Catalyzed C–H Bond Functionalization

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVMYWHXWQZYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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